3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as DNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNP is a synthetic molecule that belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one can inhibit the growth of cancer cells and induce apoptosis. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, such as arthritis and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of the potential use of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of novel materials based on 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one may have potential applications in the fields of electronics and photonics.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one involves the reaction between 3,4-dimethoxybenzaldehyde and 1-hydroxy-2-naphthone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which undergoes an aldol condensation reaction to form 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-19-12-8-14(13-20(19)25-2)7-11-18(22)17-10-9-15-5-3-4-6-16(15)21(17)23/h3-13,23H,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXZKEBKRSOYMQ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.